4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the indole ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 4-chloroindole is coupled with pyridin-2-ylmethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.
Reduction: Formation of reduced derivatives such as 4-chloro-1-(pyridin-2-ylmethyl)-1H-indoline.
Substitution: Formation of substituted derivatives such as 4-amino-1-(pyridin-2-ylmethyl)-1H-indole.
Scientific Research Applications
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be compared with other similar compounds, such as:
4-Chloro-1H-indole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
1-(Pyridin-2-ylmethyl)-1H-indole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(pyridin-2-ylmethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chloro substituent on the indole ring and a pyridine moiety linked via a methylene bridge. This structure is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various indole derivatives against multiple cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 2.5 |
4-Chloro derivative X | MCF-7 | 3.0 |
Indole derivative Y | A549 | 1.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed against various strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Pseudomonas aeruginosa | 0.040 |
The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cell proliferation and survival. For instance, it has been shown to inhibit specific protein kinases that are critical in cancer cell signaling pathways .
Case Study: Inhibition of Protein Kinases
In a detailed investigation, the compound was found to inhibit the activity of several protein kinases such as EGFR and CDK2, leading to cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in treating cancers characterized by dysregulated kinase activity .
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-chloro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11ClN2/c15-13-5-3-6-14-12(13)7-9-17(14)10-11-4-1-2-8-16-11/h1-9H,10H2 |
InChI Key |
YGQYMBLEBLBDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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